4-(2-Methylphenyl)-1-butene
Overview
Description
The description of a compound usually includes its molecular formula, structure, and the type of functional groups present in the molecule.
Synthesis Analysis
This involves the study of how the compound is synthesized from its constituent elements or from other compounds. It includes the reaction conditions, catalysts used, yield, and purity of the product.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure and the spatial arrangement of atoms in the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, the products formed, and the mechanism of these reactions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, reactivity, and stability of the compound.Scientific Research Applications
Reactivity in Chemical Synthesis
4-(2-Methylphenyl)-1-butene exhibits interesting reactivity in chemical synthesis. For instance, the interaction of 1,1,4,4-tetrakis[bis(trimethylsilyl)methyl]-1,4-diisopropyltetrasila-2-yne 1 with cis- and trans-butenes, including 4-(2-Methylphenyl)-1-butene, results in the production of cis- and trans-3,4-dimethyl-1,2-disilacyclobutenes. These reactions are stereospecific and involve a formal [1 + 2] cycloaddition, followed by ring expansion, demonstrating the utility of 4-(2-Methylphenyl)-1-butene in synthesizing complex organosilicon compounds (Kinjo et al., 2007).
Polymer Synthesis
4-(2-Methylphenyl)-1-butene plays a role in the selective living anionic polymerization of a bifunctional monomer. This monomer features both a styrene type and a 1-butene type CC double bond, where the styrene double bond can be selectively polymerized. This process leads to the generation of polymers with a polystyrene backbone and functional butenyl side chains, underlining its significance in polymer chemistry (Zhang & Ruckenstein, 1999).
Synthesis of Aroma Compounds and Pharmaceuticals
The compound is also involved in the synthesis of important 4-aryl-2-butanone derivatives like the anti-inflammatory drug nabumetone and aroma compounds raspberry ketone and its methyl ether. Strategies for synthesizing these compounds involve preparing 4-aryl-3-buten-2-ones, followed by selective hydrogenation, indicating the versatility of 4-(2-Methylphenyl)-1-butene in pharmaceutical and flavor chemistry (Viviano et al., 2011).
Catalytic Reactions
4-(2-Methylphenyl)-1-butene has been studied in catalytic reactions over various catalysts. It undergoes reactions like double-bond and skeletal isomerization, cyclization, hydrogenation, cracking, and hydrogenolysis. This highlights its role in understanding the behavior of olefins in catalytic processes, which is crucial for the development of industrial catalysts (Csicsery, 1968).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and safe handling procedures of the compound.
Future Directions
This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound.
Please note that the availability of this information depends on how much research has been done on the specific compound. For a less-studied or hypothetical compound, some or all of this information might not be available. If you have a different compound or a more specific question about one of these topics, feel free to ask!
properties
IUPAC Name |
1-but-3-enyl-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-3-4-8-11-9-6-5-7-10(11)2/h3,5-7,9H,1,4,8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXMJJPKDPWGKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593176 | |
Record name | 1-(But-3-en-1-yl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylphenyl)-1-butene | |
CAS RN |
45892-60-2 | |
Record name | 1-(But-3-en-1-yl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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